molecular formula C15H21ClN2O2 B3092514 (S)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1228561-86-1

(S)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3092514
CAS RN: 1228561-86-1
M. Wt: 296.79 g/mol
InChI Key: WWWIVVADARKSAS-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chloro substituent on the phenyl ring, the formation of the piperazine ring, and the subsequent esterification with tert-butanol. Detailed synthetic routes can be found in the literature .


Chemical Reactions Analysis

  • Hydrolysis : The ester linkage can be hydrolyzed under physiological conditions, affecting stability and pharmacological properties .


Physical And Chemical Properties Analysis

  • Stability : Marginal stability in water due to hydrolysis .

Scientific Research Applications

Therapeutic Applications of Arylpiperazine Derivatives

Arylpiperazine derivatives have been extensively studied for their therapeutic applications, particularly in the treatment of depression, psychosis, and anxiety. For example, compounds like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone showcase the clinical relevance of arylpiperazine derivatives. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various pharmacological effects primarily related to serotonin receptor interactions. Such findings suggest the potential medicinal value of structurally similar compounds, including "(S)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester" in neuroscience and psychopharmacology (Caccia, 2007).

Synthetic and Medicinal Chemistry Applications

The synthesis and evaluation of arylcycloalkylamines, including phenyl piperidines and piperazines, underscore the role of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting D2-like receptors. This demonstrates the importance of specific pharmacophoric groups in drug design and development, indicating the chemical versatility and application of piperazine derivatives in creating potent therapeutic agents (Sikazwe et al., 2009).

Broader Applications in Chemical Synthesis

Piperazine derivatives serve as key scaffolds in the synthesis of various pharmaceuticals and bioactive molecules. The flexibility of the piperazine ring system allows for the development of compounds with a wide range of therapeutic activities. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, illustrating the broad applicability of such derivatives in drug discovery and development (Rathi et al., 2016).

Mechanism of Action

  • A Boron Carrier : Given its boronic acid functionality, it could be explored for neutron capture therapy .

properties

IUPAC Name

tert-butyl (3S)-3-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIVVADARKSAS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

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